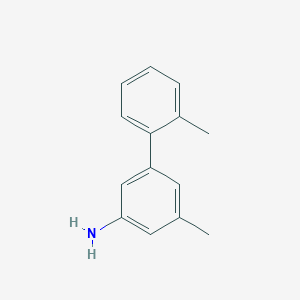
3-Methyl-5-(2-methylphenyl)aniline
Übersicht
Beschreibung
3-Methyl-5-(2-methylphenyl)aniline is a useful research compound. Its molecular formula is C14H15N and its molecular weight is 197.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
3-Methyl-5-(2-methylphenyl)aniline, an aromatic amine, has garnered interest in various fields of research due to its unique chemical structure and potential biological activities. This article delves into the compound's biological activity, synthesis, mechanisms of action, and its applications in medicine and industry.
Chemical Structure and Synthesis
This compound is characterized by a methyl group at the 3rd position and a 2-methylphenyl group at the 5th position on the aniline ring. The synthesis typically involves several steps:
- Nitration : The starting material, 2-methylphenylamine, undergoes nitration to introduce a nitro group.
- Reduction : The nitro group is then reduced to an amine group.
- Alkylation : The amine group is alkylated with methyl iodide to introduce the methyl group at the 3rd position.
- Hydrochloride Formation : Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt, enhancing its solubility in water for various applications.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. These interactions can modulate enzyme activities and receptor functions, leading to various pharmacological effects. Preliminary studies suggest potential anti-inflammatory and anticancer properties .
Pharmacological Properties
The compound has been investigated for several pharmacological activities:
- Anticancer Activity : Research indicates that derivatives of aromatic amines can exhibit cytotoxic effects against cancer cell lines. The structure of this compound may contribute to similar effects through apoptosis induction or cell cycle arrest mechanisms .
- Anti-inflammatory Effects : Some studies suggest that compounds with similar structures can inhibit pro-inflammatory cytokines, potentially making this compound a candidate for treating inflammatory diseases.
Case Studies
- Cytotoxicity Assays : In vitro studies have shown that certain substituted anilines can significantly reduce cell viability in cancer cell lines, indicating their potential as chemotherapeutic agents. For instance, a study demonstrated that a related compound exhibited IC50 values in the low micromolar range against breast cancer cells .
- Inflammatory Response Modulation : A recent investigation into compounds structurally related to this compound revealed their capacity to inhibit NF-kB signaling pathways, which are crucial in inflammatory responses. This suggests that similar structural motifs may confer anti-inflammatory benefits .
Scientific Research
This compound serves as an important intermediate in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Its unique substitution pattern allows for further derivatization, leading to compounds with enhanced biological activities.
Industrial Uses
The compound is also utilized in the production of dyes and pigments due to its stable aromatic structure. Its derivatives are explored for applications in polymer chemistry and materials science.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 3-Methyl-4-nitroaniline | Nitro group at para position | Anticancer activity |
| 4-Amino-2-methylphenol | Amino group at para position | Antioxidant properties |
| 2-Methyl-6-nitroaniline | Nitro group at ortho position | Cytotoxic effects on tumor cells |
Eigenschaften
IUPAC Name |
3-methyl-5-(2-methylphenyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N/c1-10-7-12(9-13(15)8-10)14-6-4-3-5-11(14)2/h3-9H,15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQODTHQBXWUTIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CC(=CC(=C2)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















